molecular formula C13H16N2 B3336808 N-cyclohexyl-N'-phenylcarbodiimide CAS No. 3878-67-9

N-cyclohexyl-N'-phenylcarbodiimide

Cat. No.: B3336808
CAS No.: 3878-67-9
M. Wt: 200.28 g/mol
InChI Key: XZPRZECOHCTTRV-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-phenylcarbodiimide is a compound belonging to the class of carbodiimides, which are characterized by the functional group RN=C=NR. This compound is known for its utility in organic synthesis, particularly in peptide coupling reactions. It is a stable, solid compound that can be used in various chemical reactions due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclohexyl-N’-phenylcarbodiimide can be synthesized through the reaction of N,N’-dicyclohexylcarbodiimide with N-phenyltrifluoromethanesulfonamide in methylene chloride. This reaction results in the exchange of substituents, forming N-cyclohexyl-N’-phenylcarbodiimide and N-cyclohexyltrifluoromethanesulfonamide .

Industrial Production Methods

Industrial production of carbodiimides, including N-cyclohexyl-N’-phenylcarbodiimide, often involves the dehydration of N,N’-dialkylureas or the dehydrosulfurization of thioureas. Common reagents for these processes include phosphorus pentoxide and p-toluenesulfonyl chloride .

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-phenylcarbodiimide involves its reactivity as an electrophile. It reacts with nucleophiles to form stable products, such as guanidines. The central N=C=N group is relatively linear, and the compound’s reactivity is influenced by the substituents attached to the nitrogen atoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-N’-phenylcarbodiimide is unique due to its specific substituents, which provide distinct reactivity and stability compared to other carbodiimides. Its ability to form stable guanidines and sulfonylguanidines makes it valuable in various chemical and biological applications .

Properties

InChI

InChI=1S/C13H16N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZPRZECOHCTTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296528
Record name N-(Cyclohexylcarbonimidoyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3878-67-9
Record name N-(Cyclohexylcarbonimidoyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3878-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Cyclohexylcarbonimidoyl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution containing 2.0 g (8.55 mmol) of N-cyclohexyl-N'-phenylthiourea, 2.9 g (11.1 mmol) of triphenyl phosphine and 1.16 cm3 (12 mmol) of carbon tetrachloride in 12 cm3 of methylene chloride, is treated with 1.19 cm3 (8.55 mmol) of triethylamine. The solution is heated for 2 hours, the precipitate which forms is eliminated by filtration and the filtrate is concentrated to dryness. The residue obtained is extracted with hexane and then filtered. The filtrates are then concentrated to dryness and 1.7 g (yield 100%) of the desired carbodiimide is obtained in the form of an oil.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
1.16 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.19 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclohexyl-N'-phenylcarbodiimide
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